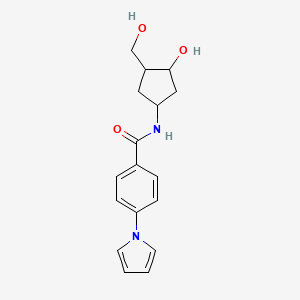

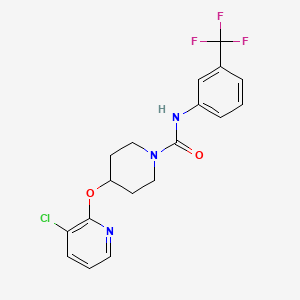

![molecular formula C14H20N2O B2840416 N-[3-(N-ethylanilino)propyl]prop-2-enamide CAS No. 1156157-40-2](/img/structure/B2840416.png)

N-[3-(N-ethylanilino)propyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(N-ethylanilino)propyl]prop-2-enamide” is a complex organic compound. Based on its name, it likely contains an ethylanilino group and a propyl group attached to a prop-2-enamide backbone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been synthesized by free radical polymerization and RAFT polymerization .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- Enamides, such as N-[3-(N-ethylanilino)propyl]prop-2-enamide, are key intermediates in organic synthesis. They have been used in regioselective cationic reductions to produce arylethylamines, which are important in pharmaceutical synthesis (Masuno & Molinski, 2001).

- Enamides serve as bioactive pharmacophores and have been employed in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, showcasing their utility in the asymmetric incorporation of nitrogen functionality (Trost, Cregg, & Quach, 2017).

Organic Synthesis and Medicinal Chemistry

- Enamides are utilized in the concise construction of complex organic structures, such as the cephalotaxine skeleton, through selective cyclization reactions, highlighting their role in synthesizing natural product analogs and potential drug molecules (Taniguchi et al., 2005).

- In the context of drug discovery, enamides have been investigated for their potential as inhibitors. For example, specific enamides have shown significant inhibition against tyrosinase, an enzyme involved in melanin synthesis, indicating their potential as therapeutic agents for conditions related to pigmentation (Chaves et al., 2018).

Corrosion Inhibition and Material Science

- Enaminone compounds, closely related to enamides, have been studied for their effectiveness as corrosion inhibitors for austenitic stainless steel in acidic environments. This research shows the potential of enamides in extending the life of materials in corrosive conditions (Hosseini et al., 2009).

Antibacterial Activity

- Enaminone complexes of zinc and iron, derived from enamides, have been synthesized and shown to possess antibacterial activity, suggesting a potential application in developing new antibacterial agents (Mahmud et al., 2010).

Eigenschaften

IUPAC Name |

N-[3-(N-ethylanilino)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-14(17)15-11-8-12-16(4-2)13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVSLISAGDYXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C=C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2840346.png)

![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)